REACTION_CXSMILES
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[CH:1]1([N:7]=[C:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[N:18]=[CH:19][N:20](COCC[Si](C)(C)C)[C:21]=2[C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=2)=[CH:13][CH:12]=1>>[CH:1]1([NH:7][C:8]([C:19]2[NH:20][C:21]([C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=3)=[C:17]([C:14]3[CH:13]=[CH:12][C:11]([Cl:10])=[CH:16][CH:15]=3)[N:18]=2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
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Quantity
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0.027 mL
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Type
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reactant
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Smiles
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C1(CCCCC1)N=C=O
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Name
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4,5-di-(4-chlorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)imidazole
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Quantity
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36 mg
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C=1N=CN(C1C1=CC=C(C=C1)Cl)COCC[Si](C)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C1(CCCCC1)NC(=O)C=1NC(=C(N1)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |